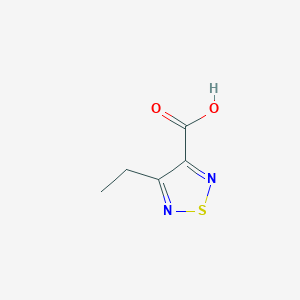

4-Ethyl-1,2,5-thiadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC18304815

Molecular Formula: C5H6N2O2S

Molecular Weight: 158.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6N2O2S |

|---|---|

| Molecular Weight | 158.18 g/mol |

| IUPAC Name | 4-ethyl-1,2,5-thiadiazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C5H6N2O2S/c1-2-3-4(5(8)9)7-10-6-3/h2H2,1H3,(H,8,9) |

| Standard InChI Key | AKLSCLDDRYOIHL-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NSN=C1C(=O)O |

Introduction

Structural and Chemical Properties

The molecular architecture of 4-ethyl-1,2,5-thiadiazole-3-carboxylic acid combines a sulfur- and nitrogen-containing heterocycle with functional groups that enhance its reactivity and potential bioactivity. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆N₂O₂S |

| Molecular Weight | 158.18 g/mol |

| IUPAC Name | 4-ethyl-1,2,5-thiadiazole-3-carboxylic acid |

| Canonical SMILES | CCC1=NSN=C1C(=O)O |

| InChI Key | AKLSCLDDRYOIHL-UHFFFAOYSA-N |

| XLogP3 | 1.2 (estimated) |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

The compound’s planar thiadiazole ring facilitates π-π stacking interactions, while the carboxylic acid group enables hydrogen bonding and salt formation. The ethyl substituent at position 4 introduces steric bulk, potentially influencing binding affinity in biological systems .

Synthesis and Derivatization

| Step | Conditions | Yield |

|---|---|---|

| Precursor Synthesis | Hydrazine + sulfur-containing reagents | ~60% |

| Decarboxylation | 175–200°C, solvent-free | 58% |

Challenges in Synthesis

-

Regioselectivity: Ensuring ethyl group placement at the 4-position requires precise control over reaction conditions.

-

Purification: Sublimation or recrystallization from solvents like nitro methane is often necessary to isolate the pure product .

Structure-Activity Relationships (SAR)

Key SAR insights from related thiadiazoles include:

-

Electron-Withdrawing Groups: Carboxylic acids at position 3 increase electrophilicity, enhancing interactions with biological targets.

-

Alkyl Substituents: Ethyl groups improve lipophilicity (LogP: +0.3 vs. methyl), potentially boosting blood-brain barrier penetration .

Future Research Directions

-

Biological Screening: Systematic evaluation of anticancer and antibacterial potency in vitro and in vivo.

-

Analog Synthesis: Introducing halogens or aryl groups at position 4 to modulate electronic and steric properties.

-

Drug Delivery Systems: Encapsulation in nanoparticles to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume